2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H15ClF2NO It is known for its unique structural features, which include a difluoromethoxy group attached to a phenyl ring, and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride typically involves several steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group to a phenyl ring. A common method is the reaction of a phenol derivative with difluoromethyl ether in the presence of a base.
Amination: The intermediate is then subjected to amination to introduce the propan-2-amine group. This can be achieved through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride can be compared with other similar compounds, such as:
2-[4-(Methoxy)phenyl]propan-2-amine: This compound lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine: The presence of an additional fluorine atom can further enhance the compound’s stability and binding affinity.
2-[4-(Chloromethoxy)phenyl]propan-2-amine: The substitution of chlorine for fluorine can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12;/h3-6,9H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQZOFQMBRZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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